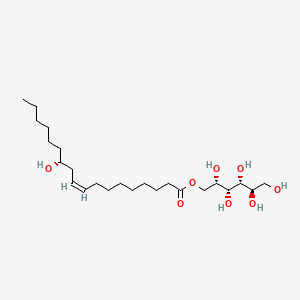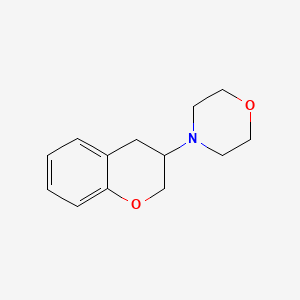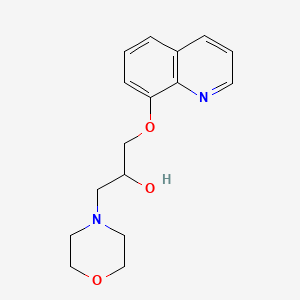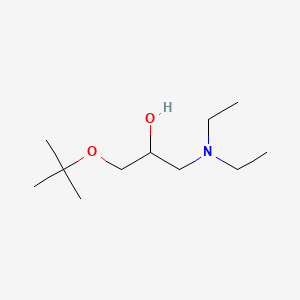
Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzamide core.
Imidazole Formation: Cyclization to form the imidazole ring.
Pyrrolidine Attachment: Alkylation to attach the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the bromine atom or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups to the benzamide core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a pharmacological agent. Its structural features suggest it might interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Benzamides are known for their activity as antipsychotics, antiemetics, and anti-inflammatory agents, so this compound might exhibit similar properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, known for its diverse biological activities.
5-Bromo-2-methoxybenzamide: A simpler analog with similar structural features.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their pharmacological properties.
Uniqueness
The uniqueness of “Benzamide, 5-bromo-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-” lies in its combination of structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
111049-54-8 |
|---|---|
Fórmula molecular |
C19H28BrN5O2 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C19H28BrN5O2/c1-4-25-7-5-6-13(25)11-21-18(26)14-8-15(20)16(9-17(14)27-3)24-19-22-10-12(2)23-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,26)(H2,22,23,24) |
Clave InChI |
AXZJATWBNZZIPF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC3=NCC(N3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)

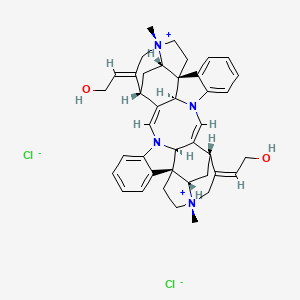
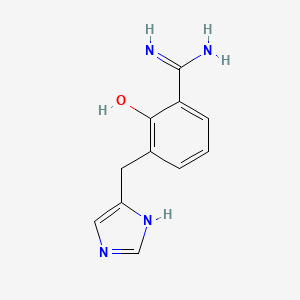

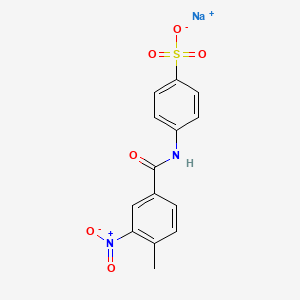
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
